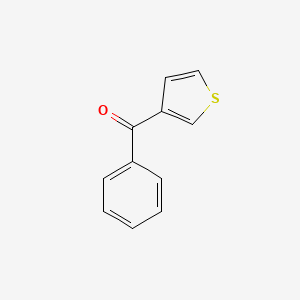

3-Benzoylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl(thiophen-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOJGEQZTCYQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289991 | |

| Record name | 3-BENZOYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6453-99-2 | |

| Record name | Phenyl-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6453-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 66006 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006453992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6453-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-BENZOYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Construction of 3 Benzoylthiophene Architectures

Established Synthetic Routes to the 3-Benzoylthiophene Scaffold

Friedel-Crafts Acylation Strategies on Thiophene (B33073) Derivatives

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for the synthesis of acylthiophenes. numberanalytics.com This electrophilic substitution reaction involves the acylation of the thiophene ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. numberanalytics.com Thiophene is more reactive than benzene (B151609) towards electrophilic substitution due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate sigma complex. numberanalytics.com

Common Lewis acid catalysts employed in this reaction include aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and titanium tetrachloride (TiCl₄). google.com The choice of catalyst can influence the regioselectivity of the acylation. While acylation of thiophene typically yields the 2-acylthiophene as the major product, the formation of 3-acylthiophene can be achieved, often by manipulating reaction conditions or using specific substituted thiophenes. numberanalytics.com For instance, the reaction of 3-methylthiophene (B123197) with benzoyl chloride yields a mixture of 2-benzoyl-3-methylthiophene and 3-benzoyl-4-methylthiophene. cdnsciencepub.com

To circumvent issues associated with traditional strong Lewis acids, such as the need for stoichiometric amounts and the generation of toxic waste, solid-acid catalysts like zeolites (HZSM-5, Hβ) and strong cation exchange resins (NKC-9) have been explored. tsijournals.com These offer advantages such as easier separation, reusability, and milder reaction conditions. For example, Hβ zeolite has shown excellent activity in the acylation of thiophene with acetic anhydride, achieving high conversion and yield of 2-acetylthiophene. tsijournals.com

A "phase-vanishing" method utilizing a fluorous solvent as a phase screen for tin tetrachloride-mediated Friedel-Crafts acylation has also been developed. This technique allows for the reaction to proceed at ambient temperatures without the need for slow, dropwise addition of the highly exothermic reagent. thieme-connect.com

| Catalyst Type | Catalyst Examples | Key Features |

| Traditional Lewis Acids | AlCl₃, SnCl₄, TiCl₄ | Widely used, can require stoichiometric amounts. google.com |

| Alkyl Lewis Acids | EtAlCl₂ | Acts as both a catalyst and a Brønsted base, leading to non-acidic reaction media. asianpubs.org |

| Solid-Acid Catalysts | HZSM-5, Hβ zeolites, NKC-9 resin | Heterogeneous, reusable, and environmentally friendlier. tsijournals.com |

| Catalyst in Phase-Vanishing Method | SnCl₄ with FC-72 (perfluorohexane) | Allows for controlled reaction at ambient temperature. thieme-connect.com |

Palladium-Catalyzed Coupling Reactions for Benzoylthiophene Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, including the synthesis of aryl ketones like this compound. These methods offer high efficiency and functional group tolerance.

One prominent strategy is the palladium-catalyzed carbonylative Suzuki-Miyaura coupling. This reaction involves the coupling of an aryl or heteroaryl halide (e.g., a bromothiophene) with an arylboronic acid in the presence of a palladium catalyst and a carbon monoxide source to form the corresponding ketone.

Another approach involves the cascade cyclocarbopalladation of functionalized alkynes. For instance, readily available aryl/alkyl-substituted propargylic amides containing an aryl iodide can undergo a palladium-catalyzed cascade reaction with arylboronic acids to produce tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org This highlights the potential of palladium catalysis to construct complex heterocyclic systems incorporating a benzoyl moiety.

Novel and Advanced Synthetic Protocols for this compound Derivatives

Multicomponent Reactions Leading to Functionalized 3-Benzoylthiophenes

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product that incorporates significant portions of the starting materials. beilstein-journals.org MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. nih.gov

The Gewald reaction is a classic and widely utilized MCR for the synthesis of 2-aminothiophenes. acs.orgresearchgate.net A variation of this, the Gewald multicomponent procedure, can be employed to synthesize 2-amino-3-benzoylthiophene derivatives. acs.org This can be achieved through a two-step process involving an initial Knoevenagel condensation followed by ring-closing with elemental sulfur, or via a one-pot microwave-assisted method where a benzoylacetonitrile, an acetophenone (B1666503) or propiophenone, sulfur, and a base are heated together. acs.org These 2-amino-3-benzoylthiophenes have been identified as allosteric modulators of the adenosine (B11128) A₁ receptor. acs.orgnih.gov

| MCR Type | Key Reactants | Product Type |

| Gewald Reaction | Ketone/aldehyde with an activated α-position, α-cyanoester, elemental sulfur, base | 2-Aminothiophenes |

| Modified Gewald for 2-Amino-3-benzoylthiophenes | Benzoylacetonitrile, acetophenone/propiophenone, elemental sulfur, base (e.g., Et₂NH) | 2-Amino-3-benzoylthiophenes acs.org |

Regioselective Functionalization Approaches for Substituted 3-Benzoylthiophenes

The selective introduction of functional groups at specific positions of the thiophene ring is crucial for fine-tuning the properties of this compound derivatives. Regioselective functionalization can be challenging due to the inherent reactivity of different positions on the thiophene nucleus.

One strategy involves the use of directing groups to guide the functionalization to a specific carbon atom. For instance, ortho-lithiation strategies have been developed for the synthesis of regioselectively functionalized benzo[b]thiophenes. nih.gov While direct C-H functionalization at the C3 position of benzothiophenes is demanding, methods using benzothiophene (B83047) S-oxides as precursors have been developed. These precursors, through an interrupted Pummerer reaction, allow for the site-selective delivery of coupling partners to the C3 position with complete regioselectivity under metal-free conditions. researchgate.net

Radical-based methods also offer pathways for regioselective functionalization. The vicinal difunctionalization of alkene derivatives can be achieved using readily available carboxylic acids, where molecular oxygen can be tethered to the substrate to form peroxygenated products. rsc.org

Chemo- and Stereoselective Synthesis of this compound Enantiomers

The synthesis of single enantiomers of chiral this compound derivatives is of significant interest, particularly for pharmaceutical applications where stereochemistry often dictates biological activity.

Chemo- and stereoselective reductions of prochiral ketones are a common approach to obtaining chiral alcohols. For example, the reduction of α-amino ketones can be achieved with high chemo- and stereoselectivity using reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(t-BuO)₃H). nih.gov

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548), can also be employed. mdpi.com While the irradiation of indole (B1671886) with benzophenone (B1666685) does not yield the expected adduct, a benzoyl derivative of indole can react with benzophenone to form the corresponding oxetane. mdpi.com

Furthermore, stereoselective synthesis can be achieved through reactions involving chiral auxiliaries or catalysts. For instance, the development of new chemo-, regio-, and stereoselective reactions is an active area of research, with methods being developed for the synthesis of various chiral heterocyclic compounds. mdpi.com

Sustainable and Green Chemistry Considerations in this compound Synthesis

The pursuit of environmentally benign synthetic routes to this compound architectures is driven by the twelve principles of green chemistry. nih.govjocpr.com These principles advocate for processes that are safer, more efficient, and less polluting than traditional methods. nih.govjocpr.comcore.ac.uk In the context of this compound synthesis, this has led to significant research into novel reaction protocols that offer improved sustainability profiles.

One prominent green chemistry approach is the use of microwave-assisted synthesis . nih.govrsc.orgmdpi.combenthamscience.com Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. mdpi.com This technique can also be conducted in the absence of a solvent, further enhancing its green credentials by reducing solvent waste. nih.govmdpi.com For instance, the synthesis of various heterocyclic compounds, including thiophene derivatives, has been successfully achieved under solvent-free microwave conditions, offering a simple, economical, and environmentally friendly procedure. nih.gov

The choice of catalyst is another critical aspect of green synthesis. The ideal green catalyst is non-toxic, efficient in small quantities, and can be easily recovered and reused. nih.govrsc.org Research has demonstrated the use of heterogeneous catalysts, which can be easily separated from the reaction mixture, thereby simplifying purification and minimizing waste. rsc.org For example, ZnO nanorods have been employed as an efficient catalyst for the green synthesis of thiophene derivatives. acs.org Similarly, the use of fly ash, a waste product from coal-fired power plants, as a solid acid catalyst in the synthesis of thiophene-containing pyrazolines highlights the innovative use of waste materials in green chemistry. nih.gov

The replacement of volatile and hazardous organic solvents with greener alternatives is a cornerstone of sustainable chemistry. jocpr.com Deep eutectic solvents (DESs) have emerged as a promising class of green solvents due to their low volatility, high thermal stability, and biodegradability. acs.org The palladium-catalyzed direct arylation of thienyl derivatives has been successfully carried out in DESs, demonstrating their potential as a sustainable reaction medium. acs.org Water is another excellent green solvent, and its use in the synthesis of heterocyclic compounds, including thiophenes, has been explored. mdpi.com

Furthermore, multicomponent reactions (MCRs) represent an atom-economical approach to synthesis, where multiple starting materials are combined in a single step to form a complex product, thereby reducing the number of synthetic steps and the amount of waste generated. beilstein-journals.org The Gewald multicomponent reaction, a well-known method for synthesizing 2-aminothiophenes, is a prime example of an MCR that can be adapted to produce precursors for this compound derivatives under greener conditions. dntb.gov.ua

The following table summarizes key research findings in the sustainable synthesis of this compound and related structures, highlighting the green chemistry principles employed.

| Green Strategy | Reactants/Precursors | Catalyst/Conditions | Product | Key Findings |

| Microwave Irradiation | 2-Halobenzonitriles, Methyl thioglycolate | Triethylamine, DMSO, 130 °C, Microwave | 3-Aminobenzo[b]thiophenes | Rapid synthesis (58–96% yield) with potential application for kinase inhibitors. rsc.org |

| Microwave Irradiation (Solvent-Free) | Substituted styryl 5-bromo-2-thienyl ketones, Phenyl hydrazine (B178648) hydrochloride | Fly ash:H₂SO₄, Microwave | 1-Phenyl-3(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines | Simple, economical, non-hazardous, and high-yielding procedure. nih.gov |

| Green Catalyst | α-Nitroketene N,S-aryl/alkylaminoacetals, 1,4-Dithiane-2,5-diol | K₂CO₃, Refluxing ethanol (B145695) | 3-Nitro-N-aryl/alkylthiophen-2-amines | Efficient synthesis with the formation of two C-C bonds in a single operation. beilstein-journals.org |

| Deep Eutectic Solvents (DESs) | 3,4-Disubstituted thiophenes, (Hetero)aromatic bromides | Pd catalyst, Air | Arylated thienyl derivatives | Sustainable procedure tolerating various functional groups. acs.org |

Reaction Mechanisms and Photochemical Reactivity of 3 Benzoylthiophene Systems

Mechanistic Investigations of Electrophilic Substitution on the Thiophene (B33073) Ring

The thiophene ring in 3-benzoylthiophene is susceptible to electrophilic attack due to its π-excessive nature, a characteristic enhanced by the sulfur atom's lone pairs. However, the benzoyl group at the 3-position acts as a deactivating group and a meta-director for electrophilic aromatic substitution. This is because the carbonyl group withdraws electron density from the thiophene ring, making it less nucleophilic. libretexts.org

A general two-step mechanism is proposed for electrophilic substitution on aromatic rings like thiophene. msu.edu The first and rate-determining step involves the attack of the electrophile on the π-electron system of the thiophene ring, forming a positively charged intermediate known as a benzenonium ion or sigma complex. msu.edu This intermediate is stabilized by resonance. The second, faster step involves the removal of a proton from the intermediate by a base, which restores the aromaticity of the ring and yields the substituted product. msu.edu

In the case of this compound, electrophilic attack is directed to the positions meta to the benzoyl group, primarily the 5-position. The deactivating nature of the benzoyl group means that the reaction requires strong electrophiles and often harsh reaction conditions. libretexts.org For instance, the Friedel-Crafts acylation of 3-methylthiophene (B123197) with benzoyl chloride, a related reaction, demonstrates that electrophilic substitution occurs, with the major product resulting from attack at the position analogous to the 5-position in this compound. cdnsciencepub.com The regioselectivity of these reactions can sometimes be influenced by reaction conditions such as temperature. researchgate.net

Nucleophilic Addition and Substitution Reactions at the Carbonyl and Thiophene Centers

The carbonyl carbon in this compound is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophilic attack. savemyexams.commasterorganicchemistry.com These reactions are fundamental in organic chemistry and can be classified as either nucleophilic acyl addition or substitution. ucsb.edu

In nucleophilic addition, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.org This is often followed by protonation of the resulting alkoxide to yield an alcohol. libretexts.org The rate of this addition is influenced by electronic factors; electron-withdrawing groups attached to the carbonyl increase its reactivity. masterorganicchemistry.com

Nucleophilic acyl substitution, on the other hand, involves the initial nucleophilic addition followed by the elimination of a leaving group, ultimately resulting in the substitution of a group attached to the carbonyl. ucsb.edu

While the carbonyl group is the primary site for nucleophilic attack, the thiophene ring can also undergo nucleophilic substitution under certain conditions, although this is less common than electrophilic substitution.

Radical Reactions and Mechanistic Pathways Involving this compound

This compound can participate in radical reactions, which provide alternative pathways for its functionalization. These reactions often proceed through a cascade of steps involving radical intermediates. beilstein-journals.org

One key aspect of the radical chemistry of benzoylthiophenes involves hydrogen atom transfer (HAT) from a suitable donor to the excited triplet state of the ketone. acs.org For instance, in the presence of a hydrogen donor, the excited this compound can abstract a hydrogen atom, leading to the formation of a ketyl radical. acs.orgresearchgate.net

The mechanism of these radical reactions can be complex and may involve initial electron transfer to form a radical ion pair, followed by proton transfer to generate neutral radical pairs. acs.orgresearchgate.net The specific pathway can be influenced by the nature of the reactants and the solvent. acs.orgresearchgate.net

Several mechanistic pathways have been proposed for the subsequent functionalization of the resulting organic radical. These include:

Radical-polar crossover (RPC): Oxidation of the radical to a cation, which then reacts with a nucleophile. nih.gov

Reductive elimination: Radical addition to a metal catalyst (if present) to form an organometallic complex, followed by reductive elimination. nih.gov

Direct radical addition: Direct reaction of the radical with a metal-bound nucleophile. nih.gov

The study of these radical pathways is crucial for developing new synthetic methodologies. mdpi.com

Photochemical Transformations and Excited State Dynamics

The photochemical behavior of this compound is governed by the nature of its electronically excited states. Upon absorption of light, it is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. For this compound derivatives, the lowest energy triplet state is typically an n,π* state associated with the carbonyl group. cdnsciencepub.com

Irradiation of this compound in the presence of olefins, such as isobutylene (B52900), can lead to [2+2] photocycloaddition at the carbonyl group to form oxetanes. cdnsciencepub.com This reaction is characteristic of the n,π* triplet state of the carbonyl group. cdnsciencepub.com

The initially formed oxetanes are often thermally unstable and can eliminate formaldehyde (B43269) to yield 1-aryl-1-thienyl-2-methylpropene derivatives. cdnsciencepub.com The stability of these oxetane (B1205548) intermediates is influenced by the substituents on the thiophene and benzene (B151609) rings. cdnsciencepub.com The mechanism of oxetane formation is thought to involve the formation of a complex between the excited ketone and the olefin, which can be formed from either an n,π* or a π,π* state. cdnsciencepub.com

Recent research has also explored the use of pyrene-benzoylthiophene systems as catalysts for the [2+2] photocycloaddition between cyclohexadiene and styrenes. researchgate.net In this system, intramolecular fluorescence quenching leads to the formation of an exciplex, which then reacts with the diene or styrene (B11656) to form an excited triplex that undergoes the cycloaddition. researchgate.netacs.org

Photoexcited this compound can abstract a hydrogen atom from a suitable donor, a process that is often initiated by the n,π* triplet state. cdnsciencepub.com This hydrogen transfer leads to the formation of a ketyl radical and a radical derived from the hydrogen donor. researchgate.net

The mechanism of hydrogen transfer can vary. With phenol, the data suggests a concerted electron and proton transfer within a hydrogen-bonded exciplex. acs.orgresearchgate.net In contrast, with indole (B1671886), it is proposed that electron transfer precedes proton transfer. acs.orgresearchgate.net Theoretical studies using density functional theory (DFT) have supported these mechanistic proposals. acs.orgresearchgate.net This process of light-induced electron and proton transfer leading to a radical-pair mechanism is also observed in some biological photoreceptors. nih.gov

Intramolecular processes can compete with intermolecular photoreactions, leading to the quenching of the excited state and dissipation of the absorbed energy. One such process is intramolecular hydrogen abstraction. For example, in o-methylbenzophenone, intramolecular hydrogen abstraction from the methyl group by the excited carbonyl is a very efficient process that quenches other photoreactions like intermolecular hydrogen abstraction and photocycloaddition. cdnsciencepub.com

For this compound derivatives with an adjacent methyl group, however, this intramolecular quenching is not as efficient, and photocycloaddition can still occur. cdnsciencepub.com

Another important quenching mechanism is fluorescence quenching, which can occur at high concentrations of the fluorophore. nih.gov This can happen through a "transfer-to-trap" mechanism, where excitation energy is transferred between molecules until it reaches a "trap site," which can be a transiently formed pair of molecules, leading to energy dissipation. nih.gov In some systems, intramolecular quenching can occur through the formation of intramolecular dimers. nih.gov

Solvent Effects on Photoreactivity Mechanisms

The solvent environment plays a crucial role in dictating the photochemical behavior of this compound and its derivatives. The polarity, viscosity, and hydrogen-bonding capability of the solvent can significantly influence the nature of the lowest excited triplet state, intersystem crossing rates, and the efficiency of various photoreaction pathways such as hydrogen abstraction and photocycloaddition.

A key aspect of the solvent's influence lies in its ability to alter the relative energies of the n,π* and π,π* triplet states. cdnsciencepub.comufrn.brcdnsciencepub.com These two states are often close in energy for benzoylthiophene systems, and their ordering can be inverted by changing the solvent. cdnsciencepub.comufrn.br Aromatic ketones generally exhibit reactivity, such as hydrogen abstraction, from the n,π* triplet state. ufrn.br When the lowest triplet state is of π,π* character, reactions often proceed through thermal population of the higher-energy n,π* state. ufrn.br

In nonpolar, hydrocarbon solvents like hexane (B92381) or methylcyclohexane (B89554), the lowest energy absorption is typically the carbonyl n → π* transition. cdnsciencepub.comcdnsciencepub.com However, the nature of the emitting triplet state, which dictates the subsequent photochemistry, is highly sensitive to both the solvent and the substitution pattern on the thiophene ring. cdnsciencepub.comcdnsciencepub.com For instance, in some methyl-substituted 3-benzoylthiophenes, a shift from a nonpolar to a polar, hydrogen-bonding solvent can cause an inversion of the lowest triplet state from π,π* to n,π. cdnsciencepub.com This inversion is accompanied by a noticeable change in the phosphorescence emission spectra; structured emission is characteristic of a π,π triplet, while a structureless emission is assigned to an n,π* triplet. cdnsciencepub.com This shift to longer wavelengths with increasing solvent polarity is a documented phenomenon. cdnsciencepub.com

The effect of solvent polarity on photoreactivity has been observed to be complex. An increase in photoreactivity with a decrease in solvent polarity has been noted for some aromatic ketones, a behavior attributed to a small energy separation between the n,π* and π,π* triplet levels. ufrn.br This proximity can lead to an inversion of the triplet levels depending on the solvent, thereby altering the reactive state. ufrn.br

The rates of photochemical reactions are also heavily influenced by the solvent. In photoreduction reactions, where the ketone triplet abstracts a hydrogen atom, the solvent can act as the hydrogen donor. For example, the quantum yield for the disappearance of this compound when irradiated in isopropanol (B130326) is 0.25. cdnsciencepub.com The solvent can also influence the kinetics of electron transfer processes that may precede or be concerted with proton transfer in quenching reactions. researchgate.netacs.org The Taft model, which considers solvent hydrogen bond donor (HBD) acidity, hydrogen bond acceptor (HBA) basicity, and polarizability, has been used to analyze the solvent-dependent kinetics of the quenching of the 2-benzoylthiophene (B1677651) triplet. researchgate.net

Detailed studies on methyl-substituted 3-benzoylthiophenes have provided further insight into solvent effects. The triplet energies of these compounds, determined from their phosphorescence emission spectra at 77 K, show significant variation with the solvent. cdnsciencepub.com This is illustrated by the data compiled for various this compound derivatives in different solvent systems.

| Compound | Solvent | Triplet Energy (ET, kcal/mol) |

|---|---|---|

| 2-Methyl-3-benzoylthiophene | EPA (Ethanol-Isopentane-Diethyl Ether) | 70.1 |

| Ethanol-Methanol (4:1) | 69.8 | |

| Methylcyclohexane | 70.1 | |

| Methylcyclohexane - Silica Gel | 69.8 | |

| 4-Methyl-3-benzoylthiophene | EPA (Ethanol-Isopentane-Diethyl Ether) | 71.6 |

| Ethanol-Methanol (4:1) | 71.6 | |

| Methylcyclohexane | 71.6 | |

| Methylcyclohexane - Silica Gel | 71.6 | |

| 2,5-Dimethyl-3-benzoylthiophene | EPA (Ethanol-Isopentane-Diethyl Ether) | 66.1 |

| Ethanol-Methanol (4:1) | 65.8 | |

| Methylcyclohexane | 66.7 | |

| Methylcyclohexane - Silica Gel | 66.4 | |

| 3-(2-Methylbenzoyl)thiophene (B1359352) | EPA (Ethanol-Isopentane-Diethyl Ether) | 71.6 |

| Ethanol-Methanol (4:1) | 71.6 | |

| Methylcyclohexane | 71.6 | |

| Methylcyclohexane - Silica Gel | 71.6 |

Data adapted from a study on the effect of methyl group substitution on the excited state reactivity of 3-benzoylthiophenes. cdnsciencepub.com

The phosphorescence emission spectra reveal the nature of the emitting triplet. For instance, the emission of 3-(2-methylbenzoyl)thiophene in EPA (a polar, hydrogen-bonding solvent mixture) has vibrational structure characteristic of an n,π* triplet emission. cdnsciencepub.com In contrast, the emission in methylcyclohexane (a nonpolar hydrocarbon) is structureless, which is attributed to a π,π* triplet. cdnsciencepub.com This demonstrates a solvent-induced inversion in the ordering of the n,π* and π,π* triplet states. cdnsciencepub.com

Furthermore, the solvent can affect the lifetime of the triplet state. royalsocietypublishing.org While specific data on the solvent-dependent triplet lifetime of the parent this compound is not detailed in the provided context, the general principles of photochemistry suggest that solvents can quench the triplet state or alter the rates of competing deactivation pathways, thereby influencing its lifetime. royalsocietypublishing.orgunipd.it For example, halogenated solvents have been shown to significantly slow the rate of intersystem crossing in carbenes by stabilizing the singlet state through complex formation. nih.gov Similar specific solvent-solute interactions can be anticipated to play a role in the photochemistry of this compound. nih.govnih.gov

Advanced Spectroscopic Characterization and Elucidation of 3 Benzoylthiophene Structures

Electronic Absorption Spectroscopy and Band Assignments (UV-Vis)

The ultraviolet-visible (UV-Vis) absorption spectrum of 3-Benzoylthiophene reveals key insights into its electronic transitions. In various solvents, the spectrum is characterized by distinct absorption bands corresponding to different electronic excitations within the molecule.

The lowest energy absorption band observed in the UV-Vis spectrum of this compound is consistently assigned to the n → π* transition of the carbonyl group. researchgate.netcdnsciencepub.com This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl to an anti-bonding π* orbital. Another prominent feature is the π → π* transition associated with the 3-thienoyl chromophore. researchgate.net This transition is at a considerably shorter wavelength compared to the analogous transition in its isomer, 2-Benzoylthiophene (B1677651). researchgate.net

The position and intensity of these bands can be influenced by the solvent environment and the presence of substituents on either the phenyl or thiophene (B33073) ring. For instance, studies on methyl-substituted 3-benzoylthiophenes have shown that the position of the methyl group can affect the energy of the singlet and triplet states. cdnsciencepub.com The total absorption spectrum is a composite of transitions involving multiple chromophores within the molecule. cdnsciencepub.com

Table 1: UV-Vis Absorption Data for this compound and Related Compounds

| Compound | Solvent | λmax (nm) | Transition Assignment | Reference |

| This compound | Hexane (B92381) | ~260 | π → π* (3-thienoyl) | nii.ac.jp |

| This compound | Hexane | Lower energy band | n → π* (carbonyl) | cdnsciencepub.com |

| 2-Benzoylthiophene | Hexane | ~245 | π → π* (benzoyl and thienyl) | cdnsciencepub.com |

Note: Specific λmax values can vary depending on the solvent and experimental conditions.

Phosphorescence Emission Spectroscopy for Triplet State Analysis

Phosphorescence spectroscopy is a powerful tool for probing the triplet excited states of molecules, which are often crucial in photochemical reactions. For this compound and its derivatives, phosphorescence studies reveal the nature of the lowest triplet state.

The this compound derivatives have been shown to possess an n,π* triplet as their lowest triplet state. researchgate.net This is in contrast to 2-benzoylthiophene derivatives, which exhibit a lowest triplet of π,π* character. researchgate.net The nature of the emitting triplet in methyl-substituted 3-benzoylthiophenes can be influenced by both the position of the methyl group and the solvent. cdnsciencepub.com

For example, the phosphorescence emission of 5-methyl-3-benzoylthiophene in an EPA (ether-isopentane-alcohol) solvent mixture displays vibrational structure characteristic of an n,π* carbonyl triplet emission. cdnsciencepub.com The spacing between the 0-0 and 0-1 bands in the phosphorescence spectrum is indicative of the carbonyl bond stretching mode. cdnsciencepub.com The triplet energies, determined from the phosphorescence emission spectra, are sensitive to these structural and environmental changes. cdnsciencepub.com

Table 2: Triplet State Properties of this compound Derivatives

| Compound | Solvent | Triplet Energy (kcal/mol) | Nature of Emitting Triplet | Reference |

| This compound derivatives | - | - | n,π | researchgate.net |

| 5-Methyl-3-benzoylthiophene | EPA | - | n,π (carbonyl) | cdnsciencepub.com |

| 2-Benzoylthiophene | Ethanol-methanol | 63.5 | π,π* | cdnsciencepub.com |

Note: Triplet energies are typically determined from the 0-0 band of the phosphorescence spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules like this compound. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, while 2D NMR techniques establish connectivity between them.

¹H NMR spectra are used to identify the protons in the molecule, with their chemical shifts and coupling constants revealing their electronic environment and proximity to other protons. For substituted benzoylthiophenes, the splitting patterns of the aromatic protons can be obtained from high-frequency ¹H NMR. ugm.ac.id

¹³C NMR spectroscopy provides data on the carbon skeleton of the molecule. Combining 1D and 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the complete and unambiguous assignment of all proton and carbon signals. ugm.ac.idmdpi.com For instance, HMBC spectra are crucial for establishing long-range ¹H-¹³C connectivities, which helps in assigning quaternary carbons. ugm.ac.id

Table 3: Representative NMR Data for a Substituted Benzoylthiophene Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Reference |

| H-6 | 8.16–8.14 (dd) | - | - | ugm.ac.id |

| C-3 | - | 154.46 | Methoxy protons | ugm.ac.id |

| C-4 | - | 115.44 | Methoxy protons | ugm.ac.id |

| C-1' | - | 138.31 | CH₂ protons | ugm.ac.id |

| C-2' | - | 130.22 | CH₂ protons | ugm.ac.id |

| C-2 | - | 147.07 | CH₂ protons | ugm.ac.id |

Note: This table is illustrative and based on a related benzimidazole (B57391) structure to demonstrate the application of NMR techniques. Specific shifts for this compound would need to be determined experimentally.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. longdom.org This technique is particularly useful for identifying the functional groups present in a molecule. longdom.org The IR spectrum of this compound provides a unique "fingerprint" based on its molecular vibrations.

The vibrational modes of a molecule can be categorized as stretching or bending vibrations. libretexts.org For this compound, key vibrational bands would include those corresponding to the C=O stretching of the benzoyl group, C-H stretching of the aromatic rings, and various vibrations of the thiophene ring. tanta.edu.eg For a vibrational mode to be IR active, it must result in a change in the molecule's dipole moment. wikipedia.org

The analysis of the IR spectrum allows for the confirmation of the presence of the carbonyl group and the thiophene and benzene (B151609) rings. Two-dimensional IR spectroscopy is an advanced technique that can be used to observe the coupling between different vibrational modes. wikipedia.org

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (ketone) | Stretching | 1630-1820 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=C (aromatic) | Stretching | 1400-1600 |

| C-S (thiophene) | Stretching | 600-800 |

Note: These are general ranges and the exact positions of the absorption bands for this compound would be specific to its structure.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and confirming the molecular formula of a compound. savemyexams.com Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, often to four or more decimal places. savemyexams.com This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. nelsonlabs.com

For this compound, HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion. nelsonlabs.com By comparing this highly accurate experimental mass to the calculated exact masses of possible molecular formulas, the correct elemental composition can be definitively established. savemyexams.comnelsonlabs.com This technique is a standard method for the characterization of newly synthesized compounds. rsc.org

While HRMS provides the molecular formula, it does not give information about the structure of the molecule. savemyexams.com Fragmentation patterns observed in the mass spectrum can, however, offer clues about the molecule's structure. revisely.com

Advanced Spectroscopic Techniques

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals. libretexts.orgwikipedia.org This makes it an invaluable tool for studying the transient radical intermediates that can be formed during photochemical reactions of this compound.

Upon photoexcitation, this compound can participate in reactions that generate radical species. nih.gov For instance, in photoreactivity studies, laser flash photolysis can lead to the formation of ketyl radicals. nih.gov EPR spectroscopy can be used to detect and characterize these radical intermediates. bruker.comrsc.org The analysis of the EPR spectrum can provide information about the structure and environment of the radical. bruker.com While direct EPR studies specifically on this compound radical species are not extensively detailed in the provided context, the technique's applicability is clear from studies on related aromatic ketones. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. dntb.gov.ua This method relies on the differential absorption of left and right circularly polarized light by an optically active compound. dntb.gov.uacdnsciencepub.com For derivatives of this compound that possess chirality, either through the introduction of a stereogenic center or by the creation of an axially chiral structure, CD spectroscopy provides critical insights into their absolute configuration and predominant conformation in solution. dntb.gov.uarsc.org

The core principle of using CD spectroscopy for structural elucidation involves the analysis of Cotton effects. A Cotton effect is the characteristic signal observed in a CD spectrum in the wavelength region where the chromophore absorbs light. The sign (positive or negative) and magnitude of the Cotton effect are directly related to the three-dimensional arrangement of atoms around the chromophore. In the case of this compound derivatives, the benzoyl and thiophene moieties constitute the principal chromophores responsible for the electronic transitions observed in the UV-Vis region.

In practice, the absolute configuration of a new chiral derivative of this compound can often be determined by comparing its experimental CD spectrum with that of a known analogue or by using empirical rules such as the Octant Rule for ketones. More definitively, the configuration can be established by comparing the experimental spectrum with a theoretically calculated spectrum generated using computational methods like Density Functional Theory (DFT). rsc.org This approach has been successfully applied to various complex chiral systems, including thiahelicenes and other heteroaromatic compounds, where the comparison between experimental and theoretical CD spectra allowed for unambiguous configuration assignment. iem.ac.ru

While specific CD spectral data for simple chiral this compound derivatives is not extensively documented in publicly available literature, the general methodology remains a standard and reliable approach. The data obtained from CD analysis is typically presented to show the relationship between the stereochemistry and the observed spectral signs.

Table 1: Illustrative Application of CD Spectroscopy for Chiral Ketone Analysis

| Parameter | Description | Typical Application/Interpretation |

| Wavelength of Cotton Effect (nm) | The wavelength at which a maximum positive or negative peak appears in the CD spectrum, corresponding to an electronic transition of the chromophore. | Helps to assign the electronic transition (e.g., n→π* or π→π*) responsible for the chiroptical activity. |

| Sign of Cotton Effect (+/-) | Indicates whether the left or right circularly polarized light is absorbed more strongly. | Correlated with the absolute configuration (R/S) of the stereogenic center based on established rules or theoretical models. |

| Molar Ellipticity [θ] | A quantitative measure of the magnitude of the differential absorption of circularly polarized light. | The magnitude reflects the rigidity of the chiral structure and the spatial relationship between the chromophore and the chiral center. |

| Exciton Coupling | Occurs when two or more chromophores are in close proximity, leading to characteristic bisignate (two-signed) CD signals. | The sign of the exciton-coupled CD spectrum can be used to determine the relative orientation and absolute stereochemistry of the interacting chromophores. |

Time-Resolved Spectroscopy for Excited State Lifetimes

Time-resolved spectroscopy encompasses a suite of techniques designed to study the dynamics of excited states in molecules on timescales ranging from femtoseconds to milliseconds. wikipedia.org For this compound and its derivatives, these methods, particularly transient absorption spectroscopy, are instrumental in characterizing the properties and lifetimes of its electronic excited states. researchgate.net The photophysical behavior of these compounds is dictated by the nature of their lowest excited singlet (S₁) and triplet (T₁) states.

Research into the photophysics of thienyl ketones has revealed important characteristics of their excited states. Upon absorption of light, this compound is promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. Studies have indicated that this compound derivatives possess a lowest excited triplet state with significant n,π* character, originating from the carbonyl group. researchgate.net This is in contrast to 2-benzoylthiophene derivatives, where the lowest triplet state is typically of π,π* character associated with the thienoyl moiety. researchgate.net

The lifetime of the triplet state (τT) is a critical parameter that influences the photochemical reactivity of the molecule, including its efficacy as a photosensitizer. Transient absorption spectroscopy allows for the direct observation of the triplet-triplet absorption and the measurement of its decay kinetics. For example, studies on analogous aryl thienyl ketones have determined triplet lifetimes in various solvents. These lifetimes are sensitive to the molecular structure and the surrounding environment.

Table 2: Representative Excited State Triplet Lifetimes for Thienyl Ketones

| Compound | Solvent | Technique | Triplet State Character | Triplet Lifetime (τT) | Reference |

| Phenyl 2-thienyl ketone | Acetonitrile | Laser Flash Photolysis | π,π | 1.4 µs | acs.org |

| Cyclopenta[2,1-b:3,4-b']dithiophen-7-one | Cyclohexane | Laser Flash Photolysis | n,π / π,π* mix | 1.7 µs | acs.org |

| This compound Derivative (general) | Various | Transient Absorption | n,π* | Not specified | researchgate.net |

Note: The data presented are for structurally related thienyl ketones to illustrate the typical range of excited state lifetimes, as specific lifetime data for the parent this compound under identical conditions can vary.

The measurement of excited state lifetimes provides fundamental data for understanding the mechanisms of photophysical and photochemical processes, such as energy transfer and electron transfer, which are crucial for applications in areas like photocatalysis and materials science. bioone.orgscispace.com

Theoretical and Computational Investigations of 3 Benzoylthiophene

Quantum Chemical Methodologies for Electronic Structure Characterization

Quantum chemical methodologies are fundamental tools for the detailed characterization of the electronic structure of molecules like 3-benzoylthiophene. These methods allow for the calculation of molecular properties that are often difficult to determine experimentally.

Ab Initio Calculations of Ground and Excited States

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been employed to study the ground and excited states of benzoylthiophenes. tandfonline.commdpi.com For the related compound 2-benzoylthiophene (B1677651), multiconfigurational wave function-based ab initio methods have been used to characterize numerous singlet and triplet excited states. tandfonline.com These calculations involve optimizing the geometry for the lowest triplet states, which are critical in understanding the photoreactivity of the chromophore. tandfonline.com Such studies provide a foundational understanding of the electronic transitions and energy levels within the molecule. tandfonline.commdpi.com

Density Functional Theory (DFT) Studies on Geometric and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the geometric and electronic properties of molecular systems. mdpi.comnih.gov DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries, calculate electronic properties such as HOMO-LUMO gaps, and map electrostatic potentials to identify reactive sites. sciensage.info These studies are instrumental in understanding the structure-property relationships of thiophene (B33073) derivatives. rsc.org The reliability of DFT methods in predicting geometric parameters and vibrational frequencies is often validated by comparing the theoretical data with experimental results. orientjchem.org

| Computational Method | Properties Investigated | Key Findings |

| Ab Initio (e.g., CASSCF, MRCI) | Ground and excited state energies, optimized geometries of excited states. tandfonline.commdpi.com | Characterization of multiple singlet and triplet states, identification of states responsible for photoreactivity. tandfonline.com |

| DFT (e.g., B3LYP) | Optimized geometries, HOMO-LUMO gaps, electrostatic potential maps, electronic transitions (TD-DFT). sciensage.info | Prediction of stable conformers, identification of nucleophilic and electrophilic sites, simulation of UV-Vis spectra. sciensage.info |

Detailed Analysis of Excited States and Energy Profiles

A thorough analysis of the excited states and their energy profiles is essential for elucidating the photophysical and photochemical behavior of this compound.

Characterization of Lowest Energy Singlet and Triplet States (n,π and π,π)**

Experimental and theoretical studies have shown that the nature of the lowest excited states in benzoylthiophenes is highly dependent on the substitution pattern. For this compound derivatives, the lowest triplet state is characterized as an n,π* state. researchgate.netcdnsciencepub.com This is in contrast to 2-benzoylthiophene derivatives, where the lowest triplet state has π,π* character. researchgate.net The lowest energy absorption band in benzoylthiophenes is generally assigned to the carbonyl n → π* transition. researchgate.net The relative ordering of the n,π* and π,π* states is crucial as it dictates the subsequent photochemical pathways, such as intersystem crossing efficiency and photoreactivity. cdnsciencepub.com The energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔE_ST) is a key parameter, and while typically positive, instances of inverted singlet-triplet gaps have been explored in other aromatic systems. nih.govrsc.org

| Compound Family | Lowest Triplet State Character | Lowest Energy Absorption |

| This compound derivatives | n,π researchgate.netcdnsciencepub.com | n → π researchgate.net |

| 2-Benzoylthiophene derivatives | π,π researchgate.net | n → π researchgate.net |

Spin Density and Electron Density Difference Plotting for Excited State Visualization

To visualize and better understand the nature of excited states, computational chemists utilize tools like spin density and electron density difference plots. Spin density plots are particularly useful for systems with unpaired electrons, such as triplet states, and they reveal the distribution of spin across the molecule. tandfonline.comtu-braunschweig.depsu.edu These plots show regions of excess α-spin (positive spin density) and β-spin (negative spin density), which helps in identifying the atoms and orbitals involved in the electronic transition. tu-braunschweig.de Electron density difference plots, on the other hand, illustrate the redistribution of electron density upon excitation by subtracting the ground state electron density from the excited state electron density. This provides a clear picture of charge transfer and changes in bonding character during an electronic transition. tandfonline.com For 2-benzoylthiophene, these plots have been instrumental in characterizing the different photochemical behaviors of its two lowest triplet states. tandfonline.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a vital tool for elucidating reaction mechanisms and identifying the structures of transient species like transition states. nih.govnih.govrsc.orgnumberanalytics.commtu.edu For reactions involving thiophene derivatives, DFT can be used to model the potential energy surfaces of various reaction pathways. mdpi.com For instance, in electrophilic substitution reactions, computational methods can determine the relative energies of intermediates and transition states, thereby predicting the most likely reaction sites. researchgate.net By calculating the energy barriers (activation energies) for different steps, researchers can gain a deeper understanding of the reaction kinetics and the factors that control product formation. nih.gov These computational approaches provide insights that are often inaccessible through experimental means alone. numberanalytics.commdpi.com

Conformational Analysis and Molecular Dynamics Simulations of this compound Systems

The conformational flexibility of this compound is primarily dictated by the torsional movements around the two single bonds connecting the carbonyl group to the phenyl and thienyl rings. These rotations define the spatial arrangement of the aromatic rings relative to each other and the carbonyl linker, which in turn governs the molecule's electronic and steric properties. While specific conformational analyses and molecular dynamics (MD) simulations for this compound are not extensively documented in dedicated studies, a comprehensive understanding can be constructed by examining theoretical and computational research on analogous molecules, namely benzophenone (B1666685) and various thienyl ketones.

The key degrees of freedom are the two dihedral angles:

τ₁ (C-C-C=O): Defines the rotation of the phenyl group relative to the carbonyl plane.

τ₂ (C-C-C=O): Defines the rotation of the 3-thienyl group relative to the carbonyl plane.

Conformational Preferences from Analogous Systems

Computational studies on related ketones provide significant insight into the likely stable conformers and rotational barriers for this compound.

Phenyl-Carbonyl Rotation (τ₁): Insights from Benzophenone

Benzophenone (diphenyl ketone) serves as the primary model for the phenyl-carbonyl portion of the molecule. In its ground state, benzophenone adopts a non-planar conformation. The phenyl rings are twisted out of the plane of the carbonyl group to alleviate steric hindrance between the ortho-hydrogens. High-resolution rotational spectroscopy studies of benzophenone have determined the torsional angle of the phenyl rings to be approximately 32°. nih.gov Theoretical calculations on benzophenone derivatives, using methods like Density Functional Theory (DFT), have calculated the rotational barriers. For instance, a study on 4-hydroxy-2,5-dimethylphenyl-benzophenone reported a high dihedral rotational barrier ranging from 6.06 to 7.22 kcal/mol. ufc.br This barrier corresponds to the transition state where one phenyl ring is coplanar with the carbonyl group, leading to significant steric repulsion.

Thienyl-Carbonyl Rotation (τ₂): Insights from Thienyl Ketones

The orientation of the thiophene ring is understood by analyzing simpler thienyl ketones, such as 2- and 3-acetylthiophene, and di(3-thienyl) ketone.

For acetylthiophenes, two planar conformers are possible, depending on the orientation of the carbonyl oxygen relative to the sulfur atom of the thiophene ring: (O,S)-syn and (O,S)-anti.

In 2-acetylthiophene , microwave spectroscopy and computational studies have shown that the (O,S)-syn conformer is the more stable form. researcher.lifenih.gov The rotational barrier for the acetyl methyl group has been determined to be around 300 cm⁻¹ (approximately 0.86 kcal/mol). nih.gov More substantial barriers, calculated at 32.5 and 34.0 kJ/mol (7.8 and 8.1 kcal/mol), are associated with the rotation of the entire acetyl group. umsl.edu

For 3-acetylthiophene , the energetic difference between the two conformers is smaller. umsl.edu The calculated C-S-C bond angle is 92.7°. umsl.edu

A comprehensive study on various di-heteroaryl ketones, including di(3-thienyl) ketone , concluded that the preferred orientation of a heterocyclic ring relative to the carbonyl group is generally consistent with that observed in the simpler acetyl derivatives. rsc.org This supports the use of acetylthiophene as a valid model for the thienyl-carbonyl fragment in this compound.

A potential energy surface (PES) scan performed on 3-thiophenecarboxylic acid, which also features a carbonyl group at the 3-position, further illustrates the rotational profile around this bond, identifying the lowest energy minima for the orientation of the substituent. researchgate.net

Predicted Conformational Landscape of this compound

Based on the data from these analogous systems, the conformational landscape of this compound is likely characterized by non-planar ground state structures. Both the phenyl and the 3-thienyl rings are expected to be twisted out of the carbonyl plane. The rotation of the phenyl ring (τ₁) will have a significant energy barrier, similar to that in benzophenone, preventing full rotation at room temperature. The rotation of the thienyl ring (τ₂) will be governed by the preference for either an (O,S)-syn-like or (O,S)-anti-like arrangement, with barriers high enough to hinder free rotation.

The following table summarizes the expected rotational barriers based on computational studies of analogous molecules.

| Rotational Barrier Data from Analogous Molecules | |

| Rotation | Analogous Molecule |

| Phenyl-CO | 4-hydroxy-2,5-dimethylphenyl-benzophenone |

| Thienyl-CO | 2-acetylthiophene |

| Acetyl-Thiophene | 2-acetylthiophene |

This table presents data from computational and experimental studies on molecules analogous to this compound to estimate its conformational properties.

Molecular Dynamics Simulations

The relative populations of different stable conformers at various temperatures.

The pathways and timescales of conformational interconversions.

The flexibility of the molecule and the amplitude of torsional motions.

The interaction of this compound with its environment, such as a solvent or a biological receptor.

Given the rotational barriers inferred from analogous systems, an MD simulation would likely show the molecule residing in one of several minimum-energy, non-planar conformations, with occasional, rapid transitions between them. The simulation would provide a more complete and dynamic picture of the molecule's structure than the static view offered by considering only the minimum energy points on the potential energy surface.

Derivatization Strategies and Structure Reactivity Relationships in 3 Benzoylthiophene Chemistry

Systematic Functionalization of the Thiophene (B33073) Ring (C2, C4, C5 Positions)

The thiophene ring of the 3-benzoylthiophene scaffold offers multiple sites for chemical modification, with the C2, C4, and C5 positions being the most frequently targeted for systematic functionalization. These modifications are crucial for tuning the pharmacological profile of the resulting analogues.

A primary strategy for introducing substituents at the C5 position is through electrophilic aromatic substitution. For instance, bromination of the thiophene ring can be achieved using reagents like N-bromosuccinimide (NBS). This bromo-substituted intermediate then serves as a versatile handle for introducing a wide array of functional groups via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach has been successfully employed to synthesize a variety of 5-aryl and 5-heteroaryl derivatives. researchgate.net

Directed ortho-metalation (DoM) is another powerful technique for regioselective functionalization. The benzoyl group at the C3 position can direct lithiation to the C2 position. Quenching the resulting lithiated species with various electrophiles allows for the introduction of a diverse range of substituents at this position. Similarly, metalation can be directed to the C5 position, providing a complementary route for functionalization.

The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophene derivatives, which are a prominent class of this compound-based allosteric modulators. This multicomponent reaction allows for the facile introduction of various substituents at the C4 and C5 positions by selecting the appropriate starting materials. The size and nature of the substituents at these positions have been shown to be critical for allosteric activity. researchgate.net For example, large hydrophobic groups at the C4-position and smaller substituents at the C5-position of the thiophene ring have been found to enhance positive allosteric modulator (PAM) activity. nih.gov

Table 1: Strategies for Functionalization of the this compound Ring

| Position | Derivatization Strategy | Reagents/Conditions | Resulting Functionalization |

| C2 | Directed ortho-metalation (DoM) | n-BuLi, LDA | Alkyl, aryl, silyl, etc. |

| C4 | Gewald Reaction | Substituted ketones/aldehydes, α-cyanoesters, sulfur | Diverse alkyl and aryl groups |

| C5 | Electrophilic Bromination followed by Cross-Coupling | NBS; Pd catalyst, boronic acids (Suzuki) | Aryl, heteroaryl groups |

| C5 | Gewald Reaction | Substituted ketones/aldehydes, α-cyanoesters, sulfur | Diverse alkyl and aryl groups |

Chemical Modifications of the Benzoyl Moiety and Their Electronic Impact

The benzoyl moiety of the this compound scaffold plays a pivotal role in the interaction with target receptors. Modifications to this part of the molecule, particularly the phenyl ring, can significantly impact the electronic properties and, consequently, the biological activity of the compound.

The electronic nature of the benzoyl moiety can also be modulated by replacing the phenyl ring with various heterocyclic systems. Studies have explored the substitution of the phenyl ring with heterocycles such as furan, benzofuran, and pyridine. nih.gov The introduction of heteroatoms can alter the hydrogen bonding capacity and the dipole moment of the molecule, leading to different interactions with the receptor. However, research has shown that replacing the phenyl ring with heterocycles containing hydrogen-bond-forming heteroatoms did not yield significant allosteric enhancing activity, suggesting that the corresponding binding domain on the receptor is likely hydrophobic. nih.gov In contrast, isosteric replacement of the phenyl ring with a thienyl moiety has been shown to maintain or even enhance allosteric activity. nih.gov

Structure-Activity Relationships for Receptor Allosteric Modulation from a Chemical Perspective

The development of this compound derivatives as allosteric modulators has been guided by extensive structure-activity relationship (SAR) studies. These studies have identified key structural features that are critical for their activity at receptors like the A1 adenosine (B11128) receptor (A1AR).

A foundational principle in the SAR of 2-amino-3-benzoylthiophene (2A3BT) allosteric enhancers is the necessity of the 2-amino group and the 3-benzoyl moiety. nih.gov Acylation of the 2-amino group, for instance, leads to a loss of allosteric enhancing activity. escholarship.org

The nature of the substituents on both the thiophene ring and the benzoyl moiety significantly influences the allosteric modulation profile. Key findings from SAR studies include:

Thiophene C4-Position: The introduction of large, hydrophobic substituents at this position generally enhances PAM activity. nih.gov For example, a neopentyl group at the C4 position has been associated with a significant increase in allosteric enhancement. researchgate.net

Thiophene C5-Position: Small substituents, such as hydrogen or a methyl group, at this position are generally preferred for optimal PAM activity. nih.gov Bulky substituents at the C5-position can lead to a decrease in PAM activity and may introduce antagonist activity. nih.gov

Benzoyl Ring Substitution: Hydrophobic substituents at the para- and meta-positions of the phenyl ring are often critical for PAM activity. nih.gov As mentioned, a trifluoromethyl group is a well-tolerated and often beneficial substituent. capes.gov.br

3-Aroyl Moiety: While the benzoyl group is a common feature, replacing it with other aroyl groups, such as a 1-naphthoyl group, can also support substantial allosteric enhancing activity. capes.gov.bracs.org However, replacing the 3-benzoyl group with a 3-carboxylate or 3-hydrazide can lead to compounds that act as allosteric antagonists at higher concentrations. nih.gov

These SAR insights suggest that the allosteric binding site for these modulators on the A1AR is a well-defined pocket that can accommodate specific steric and electronic features.

Design Principles for Biased Allosteric Modulators Based on this compound Scaffolds

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another downstream of the same receptor, has opened new avenues for drug design. This compound scaffolds have been instrumental in the development of biased allosteric modulators.

A key design principle for achieving biased agonism with this scaffold is the creation of bitopic ligands . nih.govpnas.org These are hybrid molecules that covalently link an orthosteric pharmacophore (which binds to the primary agonist binding site) to an allosteric modulator (the this compound moiety). pnas.org The rationale is that the allosteric part of the molecule can modulate the signaling outcome of the orthosteric part, thereby inducing a biased response.

For the A1AR, bitopic ligands have been designed by linking an adenosine analogue (the orthosteric component) to the C5 position of the 2-amino-3-benzoylthiophene scaffold via a flexible linker. pnas.org Studies have shown that the allosteric moiety, particularly the nature of the substituent on the benzoyl ring (e.g., a 4-(trifluoromethyl)phenyl group), is crucial for conferring the biased signaling profile to the bitopic ligand. nih.gov

Furthermore, subtle structural variations within the this compound scaffold itself can lead to biased allosteric agonism. For example, two derivatives differing only by the presence or absence of an electron-withdrawing group on the benzoyl moiety were identified as biased allosteric agonists and positive allosteric modulators at the A1AR. acs.org This highlights that even minor chemical modifications can stabilize distinct receptor conformations, leading to functionally different signaling outcomes. acs.org The ability of allosteric modulators to induce biased signaling in the presence of a non-biased orthosteric agonist underscores their potential to fine-tune receptor function. frontiersin.orgnih.gov

Development of Conformationally Restricted this compound Analogues

To better understand the bioactive conformation of this compound allosteric modulators and to potentially enhance their potency and selectivity, researchers have developed conformationally restricted analogues. By "locking" the flexible bonds of the molecule, these rigid analogues can provide valuable insights into the spatial requirements of the allosteric binding site.

One approach has been the synthesis of tricyclic systems that incorporate the this compound core. Specifically, two series of conformationally rigid analogues have been synthesized: 1-aminoindeno[1,2-c]thiophen-8-ones and (2-aminoindeno[2,1-b]thiophen-3-yl)(phenyl)methanones . acs.orgscispace.comnih.gov These compounds effectively restrict the rotation around the bond connecting the thiophene and benzoyl moieties.

Pharmacological evaluation of these rigid analogues revealed distinct activity profiles. The 1-aminoindeno[1,2-c]thiophen-8-one series was found to be either inactive or to act as antagonists. acs.orgnih.gov In contrast, several derivatives of the (2-aminoindeno[2,1-b]thiophen-3-yl)(phenyl)methanone series, particularly those with a para-chloro substitution on the phenyl ring, demonstrated significant positive allosteric modulation of the A1AR. acs.orgscispace.comnih.gov

These findings suggest that a specific, non-planar conformation of the this compound scaffold is likely required for positive allosteric modulation. The development of such conformationally restricted analogues not only helps to elucidate the bioactive conformation but also serves as a promising strategy for designing next-generation allosteric modulators with improved pharmacological properties. nih.gov

Advanced Applications in Organic Synthesis Utilizing 3 Benzoylthiophene As a Versatile Building Block

Role of 3-Benzoylthiophene as a Key Intermediate in Complex Organic Molecule Construction

The this compound framework is a cornerstone in the synthesis of complex, biologically active molecules. Its derivatives, particularly 2-amino-3-benzoylthiophenes (2A3BTs), have been identified as a significant class of allosteric modulators for the A1 adenosine (B11128) receptor (A₁AR). beilstein-journals.orgnih.gov These modulators are of high interest in pharmaceutical development. The 2A3BT scaffold, represented by the prototypical compound PD 81,723, serves as a template from which extensive libraries of derivatives have been created to explore structure-activity relationships. nih.govfrontiersin.org

The synthesis of these complex molecules begins with the this compound core, which is then functionalized at various positions. For instance, the introduction of an amino group at the C-2 position of the thiophene (B33073) ring is a critical step in creating the 2A3BT family of compounds. d-nb.info Further modifications to the benzoyl ring and the thiophene ring allow for the fine-tuning of the molecule's pharmacological properties. nih.gov Research has shown that lipophilic substituents on the benzoyl moiety and alkyl groups at the thiophene C-4 position tend to favor allosteric enhancing activity. nih.gov

The versatility of this compound as an intermediate is demonstrated by the wide array of derivatives synthesized and evaluated for their biological effects. These compounds are not only used in academic research but also serve as starting points for the development of potential therapeutics. beilstein-journals.orgd-nb.infoacs.org The ability to systematically modify the this compound core makes it an indispensable building block in medicinal chemistry for creating novel compounds with tailored biological functions. frontiersin.orgnih.govrug.nl

| Derivative Class | Core Scaffold | Therapeutic Target | Research Finding | Citations |

| 2A3BTs | 2-Amino-3-benzoylthiophene | A₁ Adenosine Receptor | Act as positive allosteric modulators and biased agonists. | nih.govfrontiersin.orgnih.gov |

| Thieno[2,3-c]pyridines | Thiophene fused with pyridine | A₁ Adenosine Receptor | Microwave-assisted synthesis from thiophene precursors yielded active modulators. | nih.gov |

| 2-Aminoselenophenes | 2-Aminoselenophene-3-carboxylate | A₁ Adenosine Receptor | Replacement of sulfur with selenium maintained allosteric enhancing activity. | nih.gov |

Catalytic Applications and Ligand Design Incorporating this compound

The application of this compound and its derivatives in the field of catalysis and ligand design is an area of specialized research.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. chiba-u.jporganic-chemistry.org A comprehensive literature search did not yield specific examples where this compound or its derivatives are employed as organocatalysts to facilitate chemical transformations. Research in this area has focused on other classes of organic molecules. beilstein-journals.orgoaepublish.com

The design of ligands is crucial for the efficacy of metal-catalyzed reactions. nih.goveie.gr While thiophene-based scaffolds have been used to create chiral ligands for asymmetric catalysis, such as those derived from thiophene-2,5-dicarboxylic acid, a review of available literature did not provide specific instances of ligands being synthesized directly from a this compound precursor for use in metal-catalyzed transformations. nih.gov

Asymmetric synthesis relies on chiral catalysts or ligands to produce enantiomerically enriched products. beilstein-journals.orgfrontiersin.orgnih.gov Despite the importance of developing novel chiral ligands, a detailed survey of scientific literature did not uncover specific examples of chiral ligands constructed from the this compound scaffold for applications in asymmetric synthesis.

Metal-Catalyzed Transformations Employing this compound-Derived Ligands

C-C Bond Forming Reactions Enhanced by this compound Moieties

The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis. The this compound moiety can play a crucial role in these reactions, primarily through the function of the benzoyl group as a directing group in metal-catalyzed C-H activation. acs.orgnih.gov

In this strategy, the oxygen atom of the ketone in the benzoyl group coordinates to a transition metal center (e.g., Ruthenium, Rhodium, Palladium). nih.govchim.it This coordination brings the metal catalyst into close proximity to the C-H bond at the C-2 position of the thiophene ring, facilitating its cleavage. This regioselective C-H activation generates a metallacyclic intermediate, which can then react with a coupling partner, such as an olefin or another aryl compound, to form a new C-C bond specifically at the C-2 position. nih.gov This method avoids the need for pre-functionalization of the thiophene ring (e.g., halogenation), making the synthetic process more atom-economical. acs.org The pioneering work by Murai and others demonstrated that ketones on aromatic rings, including thiophenes, could effectively direct the addition of olefins to the ortho C-H bond. nih.gov This directing-group ability of the benzoyl moiety enhances the synthetic utility of this compound, allowing for precise and efficient C-C bond formation. chim.itresearchgate.net

Photochemical Synthesis Strategies Using this compound Chromophores

The benzoylthiophene structure serves as an effective chromophore, absorbing UV light to initiate a variety of photochemical reactions. This property is exploited in several synthetic strategies.

One of the most studied photochemical reactions of this compound is the Paternò-Büchi reaction, which is a [2+2] photocycloaddition between a carbonyl compound and an alkene. cdnsciencepub.comcdnsciencepub.com Upon irradiation, this compound in its excited triplet state reacts with olefins like isobutylene (B52900) to form oxetanes. cdnsciencepub.com These resulting oxetanes are often thermally unstable and can fragment to yield substituted olefins. cdnsciencepub.com The nature of the lowest triplet state (n,π* for this compound derivatives) is crucial for this reactivity. cdnsciencepub.comcdnsciencepub.com

Furthermore, this compound can function as a triplet photosensitizer. By absorbing light and efficiently undergoing intersystem crossing to its triplet state, it can transfer this energy to another molecule, initiating a reaction. researchgate.net For example, bichromophoric systems combining pyrene (B120774) and benzoylthiophene have been designed to act as selective triplet photosensitizers for reactions such as the E/Z isomerization of stilbene. researchgate.net

In a related application, pyrene-benzoylthiophene systems can form emissive excited-state complexes (exciplexes) upon irradiation. researchgate.netacs.org These exciplexes can act as photocatalysts, mediating reactions such as the [2+2] cycloaddition between 1,3-cyclohexadiene (B119728) and styrenes. researchgate.netacs.org Finally, the chromophore has been incorporated into larger molecular "cage" compounds, where it can be used to trigger the release of a protected functional group upon irradiation, although its efficiency in this role can be lower than other chromophores.

| Photochemical Application | Reaction Type | Mechanism | Products | Citations |

| Photocycloaddition | Paternò-Büchi Reaction | [2+2] cycloaddition of excited carbonyl with alkene | Oxetanes, substituted olefins | cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com |

| Photosensitization | Energy Transfer | Triplet energy transfer to a substrate | Isomerized or reacted substrate (e.g., Z-stilbene) | researchgate.netnih.govd-nb.info |

| Exciplex Catalysis | Photocatalysis | Formation of a reactive exciplex with a substrate | [2+2] cross-cycloadducts | researchgate.netacs.org |

Coordination Chemistry of 3 Benzoylthiophene and Its Ligand Derivatives

Synthesis of 3-Benzoylthiophene-Derived Ligands for Metal Complexation

The carbonyl group of this compound is a key functional handle for creating multidentate ligands, most commonly through condensation reactions to form Schiff bases. nih.govnih.govresearchgate.net Thiosemicarbazones and semicarbazones are prominent examples of such ligands, valued for their potent chelating abilities. nih.govajchem-b.com

The synthesis of a this compound-derived thiosemicarbazone ligand, for instance, is typically achieved through the condensation reaction between this compound and a thiosemicarbazide (B42300). orientjchem.orgresearchgate.net The general procedure involves refluxing equimolar amounts of the parent ketone and thiosemicarbazide in an alcoholic solvent, such as ethanol (B145695) or methanol, often with a few drops of an acid catalyst like acetic acid to facilitate the reaction. npaa.in

The reaction scheme is as follows:

Scheme 1: Synthesis of a this compound thiosemicarbazone ligand.

The resulting Schiff base ligand is typically a crystalline solid, which can be purified by recrystallization from a suitable solvent like ethanol. npaa.in The introduction of the thiosemicarbazone moiety transforms the simple ketone into a versatile chelating agent, capable of coordinating to metal ions through the azomethine nitrogen and the thione sulfur atom. researchgate.netnih.gov

Formation and Characterization of this compound Metal Complexes